molecular formula C8H5BrN2O B2881928 3-(4-Bromophenyl)-1,2,5-oxadiazole CAS No. 71420-03-6

3-(4-Bromophenyl)-1,2,5-oxadiazole

Cat. No. B2881928
CAS RN: 71420-03-6
M. Wt: 225.045
InChI Key: AVXUXLODBRRZJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-(4-Bromophenyl)-1,2,5-oxadiazole” has been reported. For instance, “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was synthesized and used as a key intermediate in the synthesis of heterocyclic liquid crystals . The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .


Molecular Structure Analysis

The molecular structure of compounds similar to “3-(4-Bromophenyl)-1,2,5-oxadiazole” has been studied. For example, the molecular structure of “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was analyzed using single-crystal X-ray diffraction method .

Safety and Hazards

The safety data sheet for “3-(4-Bromophenyl)propionic acid”, a compound with a similar structure, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)-1,2,5-oxadiazole may also interact with various biological targets.

Mode of Action

Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topological states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of the compound .

Biochemical Pathways

Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)-1,2,5-oxadiazole may also influence a variety of biochemical pathways.

Result of Action

Related compounds have been shown to exhibit cytotoxic activity against various cell lines . This suggests that 3-(4-Bromophenyl)-1,2,5-oxadiazole may also have cytotoxic effects.

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may also influence the action of 3-(4-Bromophenyl)-1,2,5-oxadiazole.

properties

IUPAC Name

3-(4-bromophenyl)-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXUXLODBRRZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1,2,5-oxadiazole

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